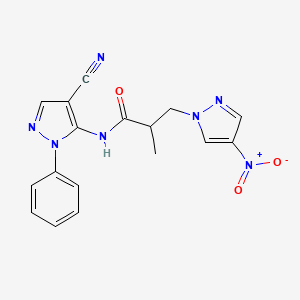![molecular formula C18H15BrN8 B10943613 2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943613.png)
2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold for drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 4-bromo-1H-pyrazole. This can be achieved by reacting 4-bromo-1,3-diketone with hydrazine hydrate under reflux conditions.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated using 1-bromo-2-chloropropane in the presence of a base such as potassium carbonate to form 2-(4-bromo-1H-pyrazol-1-yl)-1-methylethyl bromide.
Cyclization: The alkylated product undergoes cyclization with 7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in the presence of a suitable catalyst like palladium on carbon to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Cycloaddition Reactions: The triazole and pyrimidine rings can participate in cycloaddition reactions to form larger fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Formation of reduced derivatives with modified reactivity.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studying the biological pathways and mechanisms involved in cell cycle regulation and apoptosis.
Chemical Biology: It is employed in the development of chemical probes to investigate protein-ligand interactions and signal transduction pathways.
Wirkmechanismus
The compound exerts its effects by binding to specific molecular targets, such as CDKs. The binding inhibits the kinase activity, leading to cell cycle arrest and induction of apoptosis in cancer cells. The triazole and pyrimidine rings play a crucial role in the binding affinity and specificity towards the target enzymes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin: Eine weitere heterozyklische Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.
1,2,4-Triazolderivate: Diese Verbindungen teilen sich den Triazolring, unterscheiden sich jedoch in ihren Substituenten und der Gesamtstruktur.
Einzigartigkeit
Was 2-[1-(4-Brom-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin auszeichnet, ist seine Kombination aus mehreren heterozyklischen Ringen, die einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es besonders effektiv bei der Bindung an diverse molekulare Zielstrukturen und erhöht sein Potenzial als therapeutisches Mittel .
Eigenschaften
Molekularformel |
C18H15BrN8 |
|---|---|
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
4-[1-(4-bromopyrazol-1-yl)propan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H15BrN8/c1-12(9-25-10-13(19)7-21-25)16-23-18-15-8-22-27(14-5-3-2-4-6-14)17(15)20-11-26(18)24-16/h2-8,10-12H,9H2,1H3 |
InChI-Schlüssel |
UOTAPQNYDWFQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=C(C=N1)Br)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10943545.png)
![3-{(2E)-3-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-chromen-2-one](/img/structure/B10943551.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10943560.png)
![(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10943564.png)

![1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone](/img/structure/B10943582.png)
![5-({4-[(1Z)-1-{2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10943598.png)
![3-{2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10943602.png)
![methyl 5-[(2-{(1Z)-1-[2-({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylate](/img/structure/B10943608.png)
![2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943611.png)
![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10943619.png)
![2-{3-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10943621.png)
![methyl 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10943625.png)
